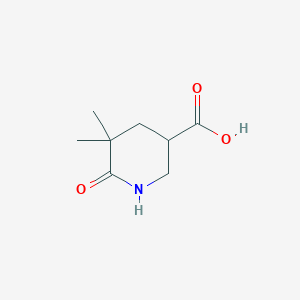

5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

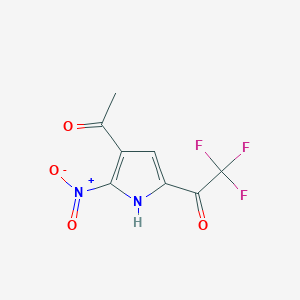

5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with the CAS Number: 2344681-46-3 . It has a molecular weight of 171.2 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 5,5-dimethyl-6-oxopiperidine-3-carboxylic acid . The InChI code for this compound is 1S/C8H13NO3/c1-8(2)3-5(6(10)11)4-9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11) .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Applications De Recherche Scientifique

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including derivatives like 5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid, have shown both utility and challenge in biocatalysis. Their application as precursors for industrial chemicals via fermentation processes, utilizing engineered microbes such as Escherichia coli and Saccharomyces cerevisiae, is well-documented. However, these compounds can inhibit microbial growth at concentrations below desired yields. Strategies to mitigate such inhibitory effects include metabolic engineering to enhance microbial tolerance, highlighting the dual role of carboxylic acids as valuable feedstocks and potential inhibitors in biotechnological applications (Jarboe, Royce, & Liu, 2013).

Organic Synthesis and Biomass Conversion

The transformation of biomass into valuable chemicals has garnered attention, with 5-Hydroxymethylfurfural (HMF) and its derivatives, like 5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid, playing a key role. These compounds serve as platform chemicals for synthesizing fine chemicals, materials, and biofuels. The ability to convert carbohydrates and lignocellulose into such derivatives marks a sustainable approach to chemical production, emphasizing the importance of renewable resources in organic synthesis (Fan, Verrier, Queneau, & Popowycz, 2019).

Pharmacological Properties

Carboxylic acid derivatives exhibit a range of biological and pharmacological activities. For instance, chlorogenic acid, a phenolic compound related to the carboxylic acid family, has demonstrated antioxidant, antibacterial, cardioprotective, and anti-inflammatory properties. Such findings underscore the potential of carboxylic acids and their derivatives in developing new therapeutic agents and dietary supplements (Naveed et al., 2018).

Material Science and Polymer Production

Medium-chain dicarboxylic acids (MDCAs) are crucial for nylon material production. Biotechnological routes for producing MDCAs from renewable sources, like biomass, have become increasingly relevant. These acids, including derivatives and related compounds like 5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid, are pivotal for creating sustainable materials for various industries, including textiles and plastics (Li et al., 2020).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The separation and purification of carboxylic acids from aqueous streams, critical for bio-based plastic production, have revitalized research in liquid-liquid extraction (LLX) technologies. Developments in solvents, such as ionic liquids and composite solvents, have improved the efficiency of carboxylic acid recovery, highlighting the intersection of chemical engineering and sustainability (Sprakel & Schuur, 2019).

Safety And Hazards

Propriétés

IUPAC Name |

5,5-dimethyl-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2)3-5(6(10)11)4-9-7(8)12/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWKYDVJXGWZJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1=O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-6-oxopiperidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2558007.png)

![2-chloro-N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2558009.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,3,4,5-tetrahydro-1-benzazepin-2-one](/img/structure/B2558011.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2558014.png)

![4-nitro-1-N-[3-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2558016.png)

![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2558019.png)

![N-phenethyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2558020.png)

![3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2558023.png)